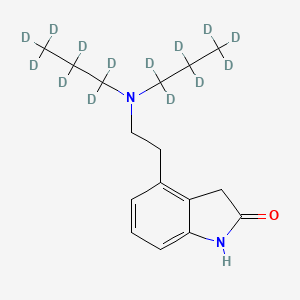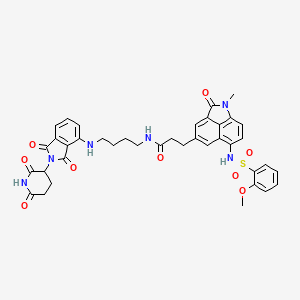
PROTAC BRD2/BRD4 degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD2/BRD4 degrader-1 is a potent and selective degrader of bromodomain-containing proteins BRD2 and BRD4. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which is designed to induce the degradation of specific proteins by utilizing the ubiquitin-proteasome system. This compound has shown significant potential in cancer treatment by targeting and degrading BRD2 and BRD4, which are involved in the regulation of gene expression and have been implicated in various cancers .
Preparation Methods
The synthesis of PROTAC BRD2/BRD4 degrader-1 involves several steps, including the preparation of the ligands for BRD2 and BRD4, the linker, and the E3 ligase ligand. The synthetic route typically starts with the preparation of the bromodomain inhibitors, followed by the conjugation of these inhibitors to a linker. The final step involves attaching the E3 ligase ligand to the linker-inhibitor conjugate. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the successful formation of the desired product .
Chemical Reactions Analysis
PROTAC BRD2/BRD4 degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
PROTAC BRD2/BRD4 degrader-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the degradation of specific proteins and to understand the mechanisms of protein-protein interactions.
Biology: It is used to investigate the role of BRD2 and BRD4 in various biological processes, including gene expression, cell cycle regulation, and apoptosis.
Medicine: It has shown potential in the treatment of various cancers by targeting and degrading BRD2 and BRD4, which are involved in the regulation of oncogenes.
Industry: It is used in the development of new therapeutic agents and in the study of protein degradation pathways .
Mechanism of Action
The mechanism of action of PROTAC BRD2/BRD4 degrader-1 involves the recruitment of an E3 ligase to the target proteins BRD2 and BRD4. This recruitment leads to the ubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of BRD2 and BRD4 results in the downregulation of oncogenes and the inhibition of cancer cell proliferation. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of gene expression by BRD2 and BRD4 .
Comparison with Similar Compounds
PROTAC BRD2/BRD4 degrader-1 is unique in its selectivity and potency in degrading BRD2 and BRD4. Similar compounds include:
MZ 1: A PROTAC that selectively degrades BRD4 over BRD2 and BRD3.
ARV-825: A PROTAC that targets BRD4 and BET family proteins for cereblon-mediated proteasomal degradation.
Compound 22f: A potent and efficacious BRD4 degrader with robust inhibition of BRD4. These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications .
Properties
Molecular Formula |
C39H38N6O9S |
|---|---|
Molecular Weight |
766.8 g/mol |
IUPAC Name |
N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-3-[6-[(2-methoxyphenyl)sulfonylamino]-1-methyl-2-oxobenzo[cd]indol-4-yl]propanamide |
InChI |
InChI=1S/C39H38N6O9S/c1-44-28-14-13-26(43-55(52,53)31-11-4-3-10-30(31)54-2)24-20-22(21-25(34(24)28)37(44)49)12-16-32(46)41-19-6-5-18-40-27-9-7-8-23-35(27)39(51)45(38(23)50)29-15-17-33(47)42-36(29)48/h3-4,7-11,13-14,20-21,29,40,43H,5-6,12,15-19H2,1-2H3,(H,41,46)(H,42,47,48) |
InChI Key |
DCPKSVYPNGBDSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(=CC(=CC3=C(C=C2)NS(=O)(=O)C4=CC=CC=C4OC)CCC(=O)NCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


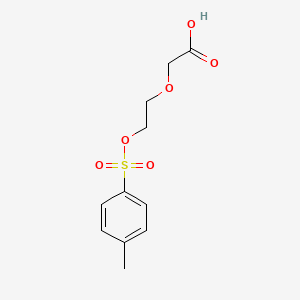
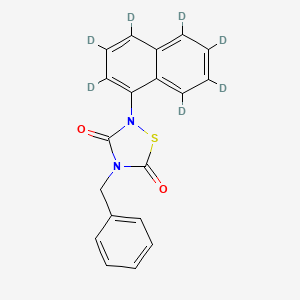

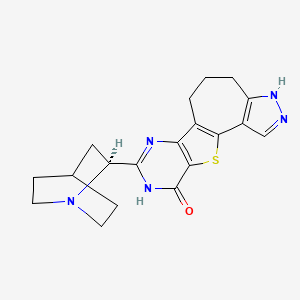

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
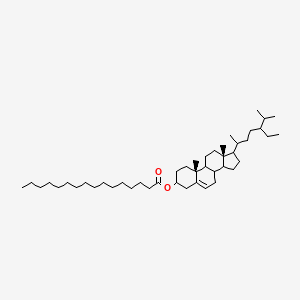
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
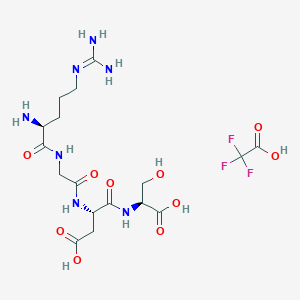

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
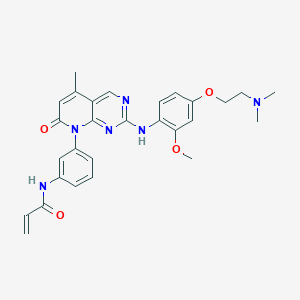
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
